2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)-

Overview

Description

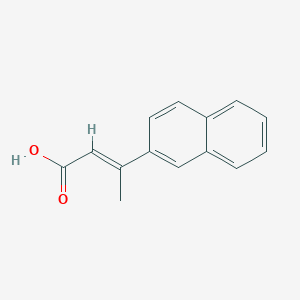

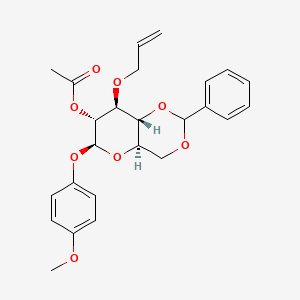

“2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)-” is a chemical compound with the molecular formula C15H14O2. It is also known as (E)-methyl 3-(naphthalen-2-yl)but-2-enoate .

Molecular Structure Analysis

The molecular structure of “2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)-” contains a total of 32 bonds, including 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.27 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

Structural Model Insights

A structural model for a class of conformationally constrained retinoids, which includes compounds like (2Z,4E)-4-[3′,4′-dihydro-1′(2′H)-naphthalene-1′-ylidene]-2-butenoic acid, reveals insights into the impact of the tetrahydronaphthyl ring on the polyene chain conformation. This study, focusing on the differences in solid-state structures and torsion angles, highlights the compound's potential in understanding retinoid activity and structural impact on biological functions (Lake et al., 1997).

Chemical Synthesis and Cleavage

Research on the cleavage of ethers using ionic liquid halide nucleophilicity outlines a green protocol for regenerating phenols from ethers, demonstrating the versatility of such compounds in synthetic chemistry. This method, showcasing high yields and environmental benefits, contributes to the broader application of similar structures in organic synthesis (Boovanahalli et al., 2004).

Enantioselective Fluorescence Sensing

A study on enantioselective fluorescence sensing of chiral alpha-amino alcohols utilizing specific ligands indicates the potential of structurally related compounds in analytical chemistry, especially in the sensitive detection of chiral molecules. This application highlights the compound's relevance in developing advanced sensors and detection systems (Liu et al., 2008).

Organic Salts and Hydrogen Bonding

The preparation and characterization of organic salts from acidic compounds and bis(benzimidazole), featuring hydrogen bonding interactions, underline the structural and functional diversity achievable with naphthalene derivatives. These findings have implications for designing novel materials and understanding molecular interactions (Jin et al., 2014).

Environmental Bioremediation

A comprehensive review of microbial degradation of naphthalene and substituted naphthalenes offers a genomic insight into bioremediation. This highlights the role of specific microbial species in breaking down environmentally persistent polycyclic aromatic hydrocarbons (PAHs), demonstrating the critical role of such compounds in studying environmental cleanup strategies (Mohapatra & Phale, 2021).

Safety And Hazards

properties

IUPAC Name |

(E)-3-naphthalen-2-ylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(8-14(15)16)12-7-6-11-4-2-3-5-13(11)9-12/h2-9H,1H3,(H,15,16)/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRLLDRXZMDGKV-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278812 | |

| Record name | (2E)-3-(2-Naphthalenyl)-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)- | |

CAS RN |

565190-69-4 | |

| Record name | (2E)-3-(2-Naphthalenyl)-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565190-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2-Naphthalenyl)-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)

![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)

![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)

![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)